molecular formula C10H11BrO2 B2780652 1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one CAS No. 612070-27-6

1-(4-Bromophenyl)-2-hydroxy-2-methylpropan-1-one

Cat. No. B2780652
Key on ui cas rn: 612070-27-6
M. Wt: 243.1
InChI Key: NXIFFDQGAUFWEU-UHFFFAOYSA-N
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Patent
US08772048B2

Procedure details

In a dry 250 ml three necked flask was placed magnesium turnings (2.46 g, 101.2 mmol), 5 ml dry THF and two drops of 1,2-dibromoethane, stirred under N2 at room temperature. Subsequently 1,4-dibromobenzene (19.8 g, 84 mmol) in 15 ml dry THF was added dropwise over 30 min. An ice water bath was occasionally used to moderate the reaction. After addition was complete the reaction was stirred for 2 hrs to complete conversion of bromobenzene. A solution of 2-methyl-2-trimethylsilanyloxy-1-propionitrile (13.25 g, 85 mmol) in 15 ml dry THF was added dropwise to the Grignard reagent and the mixture was stirred for 20 hrs. By this time a large quantity of white precipitate was formed. The intermediate produced was hydrolyzed by cautious addition of 80 ml 6N HCl with ice cooling and vigorous stirring as the solution warmed to room temperature and then kept stirring at this temperature for 4 hrs. Solid sodium bicarbonate was added cautiously to neutralize the excess acid and the solid in the mixture was removed by vacuum filtration through a pad of Celite and the Celite pad was washed three more times with ethyl acetate. The filtrate was extracted three times with ethyl acetate, dried over anhydrous MgSO4. The solvent was removed by rotary evaporation and the product obtained as liquid, which was suitable for direct use in the next step. For further characterization one gram of the crude product was purified by silica gel column chromatography using EtOAc/hexane 1/4 as eluent. Calculated yield: (77%). 1H NMR (400 MHz, CDCl3) δ 7.88 (d, J=8.4 Hz, 2H), 7.49 (d, J=8.4 Hz, 2H), 4.01 (s, 1H), 1.51 (s, 6H). 13C NMR (100 MHz, (100 MHz, CDCl3) δ 203.21, 134.46, 132.63, 131.28, 127.68, 76.66, 28.11.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
2.46 g
Type
reactant
Reaction Step Four
Quantity
19.8 g
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
2-methyl-2-trimethylsilanyloxy-1-propionitrile
Quantity
13.25 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
15 mL
Type
reactant
Reaction Step Seven
Name
Quantity
80 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([Br:9])=[CH:5][CH:4]=1.Br[C:11]1[CH:16]=[CH:15]C=CC=1.Cl.[C:18](=O)(O)[O-:19].[Na+].C1C[O:26]CC1>BrCCBr>[Br:9][C:6]1[CH:7]=[CH:8][C:3]([C:18](=[O:19])[C:16]([OH:26])([CH3:15])[CH3:11])=[CH:4][CH:5]=1 |f:4.5|

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
BrCCBr
Step Four
Name
Quantity
2.46 g
Type
reactant
Smiles
[Mg]
Step Five
Name
Quantity
19.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC=C1
Step Seven
Name
2-methyl-2-trimethylsilanyloxy-1-propionitrile
Quantity
13.25 g
Type
reactant
Smiles
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Eight
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under N2 at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An ice water bath was occasionally used
CUSTOM
Type
CUSTOM
Details
the reaction
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
was stirred for 2 hrs
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 hrs
Duration
20 h
CUSTOM
Type
CUSTOM
Details
By this time a large quantity of white precipitate was formed
CUSTOM
Type
CUSTOM
Details
The intermediate produced
STIRRING
Type
STIRRING
Details
vigorous stirring as the solution
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
kept stirring at this temperature for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the solid in the mixture was removed by vacuum filtration through a pad of Celite
WASH
Type
WASH
Details
the Celite pad was washed three more times with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the product obtained as liquid, which
CUSTOM
Type
CUSTOM
Details
For further characterization one gram of the crude product was purified by silica gel column chromatography

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C(C(C)(C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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